Cefsulodine sodium
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Overview
Description
Cefsulodine sodium is a third-generation cephalosporin antibiotic that is particularly effective against Pseudomonas aeruginosa. It was discovered by Takeda Pharmaceutical Company in 1977 and has been used primarily in clinical settings to treat infections caused by this bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefsulodine sodium is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is a characteristic feature of cephalosporins. The synthetic route typically involves the acylation of a 7-aminocephalosporanic acid (7-ACA) derivative with a sulfonated phenylacetyl group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in its sodium salt form .
Chemical Reactions Analysis
Types of Reactions
Cefsulodine sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted β-lactam compounds .
Scientific Research Applications
Cefsulodine sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other β-lactam antibiotics.
Biology: It is employed in microbiological studies to test the susceptibility of Pseudomonas aeruginosa and other bacteria.
Medicine: Clinically, it is used to treat infections caused by Pseudomonas aeruginosa, particularly in patients with compromised immune systems.
Industry: It is used in the water and dairy industries to test the quality of products by selectively isolating and identifying specific microorganisms
Mechanism of Action
Cefsulodine sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the lysis and death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Ceftazidime: Another third-generation cephalosporin with a similar spectrum of activity.
Cefoperazone: Known for its activity against Pseudomonas aeruginosa.
Cefepime: A fourth-generation cephalosporin with broader activity.
Uniqueness
Cefsulodine sodium is unique in its high specificity for Pseudomonas aeruginosa, making it particularly useful in clinical settings where infections by this bacterium are prevalent. Its selective activity and effectiveness in microbiological media also distinguish it from other cephalosporins .
Properties
Molecular Formula |
C22H19N4NaO8S2 |
---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/q;+1/p-1/t15-,17?,21-;/m1./s1 |
InChI Key |
REACMANCWHKJSM-WXNNVNCASA-M |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] |
Synonyms |
Abbott 46811 Cefsulodin Cefsulodin Monosodium Salt Cefsulodin Sodium CGP 7174 E CGP-7174-E CGP7174E Monaspor Monosodium Salt, Cefsulodin Pyocefal SCE 129 SCE-129 SCE129 Sodium, Cefsulodin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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